molecular formula C16H22N2S B11420201 1H-1,3-Benzimidazole, 2-[(2-cyclohexylethyl)thio]-5-methyl-

1H-1,3-Benzimidazole, 2-[(2-cyclohexylethyl)thio]-5-methyl-

Cat. No.: B11420201
M. Wt: 274.4 g/mol
InChI Key: FESHWKCXFIHAOD-UHFFFAOYSA-N
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Description

2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a cyclohexylethyl sulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-mercapto-5-methyl-1H-benzodiazole with 2-cyclohexylethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzodiazole ring or the cyclohexylethyl group.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced benzodiazole derivatives

    Substitution: Functionalized benzodiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzodiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-cyclohexylethyl)sulfanyl]-1H-benzimidazole
  • 2-[(2-cyclohexylethyl)sulfanyl]-4-methyl-1H-1,2,4-triazole
  • 2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,2,3-triazole

Uniqueness

2-[(2-cyclohexylethyl)sulfanyl]-5-methyl-1H-1,3-benzodiazole is unique due to the presence of both a cyclohexylethyl sulfanyl group and a methyl group on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N2S

Molecular Weight

274.4 g/mol

IUPAC Name

2-(2-cyclohexylethylsulfanyl)-6-methyl-1H-benzimidazole

InChI

InChI=1S/C16H22N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H,17,18)

InChI Key

FESHWKCXFIHAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCC3CCCCC3

Origin of Product

United States

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